lithium(1+) 3-bromo-5-methoxybenzene-1-sulfinate
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Overview
Description
Lithium(1+) 3-bromo-5-methoxybenzene-1-sulfinate, also known as LiBrMBS, is a lithium salt of a sulfonated aromatic compound. It is a white solid that is soluble in polar organic solvents, such as methanol, ethanol, and acetonitrile. LiBrMBS has been studied for its potential applications in organic synthesis, electrochemistry, and energy storage.
Scientific Research Applications
Lithium(1+) 3-bromo-5-methoxybenzene-1-sulfinate has been studied for its potential applications in organic synthesis, electrochemistry, and energy storage. In organic synthesis, lithium(1+) 3-bromo-5-methoxybenzene-1-sulfinate has been used as a catalyst in the synthesis of heterocyclic compounds. In electrochemistry, lithium(1+) 3-bromo-5-methoxybenzene-1-sulfinate has been studied for its potential application in the electrochemical synthesis of organic compounds. In energy storage, lithium(1+) 3-bromo-5-methoxybenzene-1-sulfinate has been investigated as a potential electrolyte for lithium-ion batteries.
Mechanism of Action
Lithium(1+) 3-bromo-5-methoxybenzene-1-sulfinate acts as a Lewis acid, which means that it can accept lone pairs of electrons from other molecules. This enables lithium(1+) 3-bromo-5-methoxybenzene-1-sulfinate to act as a catalyst in organic synthesis reactions, as well as to facilitate the electrochemical synthesis of organic compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of lithium(1+) 3-bromo-5-methoxybenzene-1-sulfinate have not been extensively studied. However, lithium(1+) 3-bromo-5-methoxybenzene-1-sulfinate has been shown to be non-toxic and non-irritating in animal studies.
Advantages and Limitations for Lab Experiments
The main advantage of lithium(1+) 3-bromo-5-methoxybenzene-1-sulfinate is its high solubility in polar organic solvents, which makes it easy to work with in the laboratory. However, lithium(1+) 3-bromo-5-methoxybenzene-1-sulfinate is not very stable in air and is susceptible to oxidation.
Future Directions
The potential applications of lithium(1+) 3-bromo-5-methoxybenzene-1-sulfinate are still being explored. Some potential future directions include further investigation into its use as a catalyst in organic synthesis reactions, its potential application in electrochemical synthesis of organic compounds, and its potential use as an electrolyte in lithium-ion batteries. Additionally, further research into the biochemical and physiological effects of lithium(1+) 3-bromo-5-methoxybenzene-1-sulfinate could help to identify potential therapeutic applications.
Synthesis Methods
Lithium(1+) 3-bromo-5-methoxybenzene-1-sulfinate can be synthesized from the reaction of lithium bromide and 3-bromo-5-methoxybenzene-1-sulfonic acid. The reaction is typically carried out in an aqueous medium at a temperature of 80-100°C. The resulting product is a white solid that is soluble in polar organic solvents.
properties
IUPAC Name |
lithium;3-bromo-5-methoxybenzenesulfinate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrO3S.Li/c1-11-6-2-5(8)3-7(4-6)12(9)10;/h2-4H,1H3,(H,9,10);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEDGYYVACCLMQB-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].COC1=CC(=CC(=C1)Br)S(=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrLiO3S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.1 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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